molecular formula C7H5BrN2 B1276637 5-Bromo-4-methylnicotinonitrile CAS No. 890092-52-1

5-Bromo-4-methylnicotinonitrile

Cat. No.: B1276637
CAS No.: 890092-52-1
M. Wt: 197.03 g/mol
InChI Key: HVTPZRXPJRFYHD-UHFFFAOYSA-N
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Description

5-Bromo-4-methylnicotinonitrile: is an organic compound with the molecular formula C7H5BrN2 . It is a derivative of nicotinonitrile, where a bromine atom is substituted at the 5th position and a methyl group at the 4th position of the pyridine ring.

Scientific Research Applications

Chemistry: 5-Bromo-4-methylnicotinonitrile is used as a building block in organic synthesis, particularly in the synthesis of heterocyclic compounds and pharmaceuticals.

Biology and Medicine: This compound is a key intermediate in the synthesis of various biologically active molecules, including antiviral and anticancer agents. For example, it is used in the synthesis of nevirapine, a non-nucleoside reverse transcriptase inhibitor used in the treatment of HIV .

Industry: In the industrial sector, this compound is used in the production of agrochemicals and dyes. Its derivatives are also explored for their potential use in material science .

Safety and Hazards

Safety data sheets indicate that contact with skin and eyes should be avoided, and exposure to dust and aerosols of 5-Bromo-4-methylnicotinonitrile should be minimized . Appropriate exhaust ventilation should be provided at places where dust is formed .

Biochemical Analysis

Biochemical Properties

5-Bromo-4-methylnicotinonitrile plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with enzymes involved in the synthesis of nevirapine, a non-nucleosidic reverse transcriptase inhibitor used in the treatment of HIV The compound acts as a precursor in the synthesis of nevirapine, highlighting its importance in pharmaceutical applications

Cellular Effects

The effects of this compound on various types of cells and cellular processes are of particular interest. This compound has been shown to influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, it may modulate the activity of certain kinases and phosphatases, leading to alterations in signal transduction pathways. Additionally, this compound can impact gene expression by interacting with transcription factors or other regulatory proteins, thereby influencing the transcriptional activity of specific genes .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One key mechanism involves its binding interactions with biomolecules, such as enzymes and receptors. For example, it may inhibit or activate specific enzymes by binding to their active sites or allosteric sites, thereby modulating their catalytic activity. Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of target genes .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings are crucial for understanding its stability, degradation, and long-term effects on cellular function. Studies have shown that this compound exhibits stability under standard laboratory conditions, with minimal degradation over time . Its long-term effects on cellular function require further investigation, particularly in in vitro and in vivo studies. Understanding these temporal effects is essential for determining the compound’s suitability for various applications.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating enzyme activity or influencing gene expression. At higher doses, it may cause toxic or adverse effects, including cellular damage or disruption of normal cellular processes . Determining the optimal dosage is critical for maximizing the compound’s therapeutic potential while minimizing its toxicity.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. For instance, it may undergo biotransformation through oxidation, reduction, or conjugation reactions, leading to the formation of metabolites with distinct biochemical properties . These metabolic pathways can influence the compound’s overall activity and its effects on cellular processes.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for understanding its bioavailability and efficacy. This compound may interact with specific transporters or binding proteins that facilitate its uptake and distribution within cells . Additionally, its localization and accumulation in specific tissues or cellular compartments can impact its activity and function.

Subcellular Localization

The subcellular localization of this compound is essential for understanding its activity and function. This compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the nucleus, mitochondria, or endoplasmic reticulum, where it can exert its effects on cellular processes. Understanding its subcellular localization is crucial for elucidating its mechanism of action and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-4-methylnicotinonitrile typically involves the bromination of 4-methylnicotinonitrile. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent like acetonitrile or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination .

Industrial Production Methods: In an industrial setting, the continuous synthesis method is often preferred. This involves the use of flow chemistry techniques where the reactants are continuously fed into a reactor, and the product is continuously removed. This method offers advantages such as better control over reaction conditions, higher yields, and improved safety .

Chemical Reactions Analysis

Types of Reactions: 5-Bromo-4-methylnicotinonitrile can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Common Reagents and Conditions:

    Substitution: Nucleophiles (e.g., amines, thiols) in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3).

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or catalytic hydrogenation using palladium on carbon (Pd/C).

    Oxidation: Potassium permanganate (KMnO4) in aqueous or acidic medium.

Major Products:

Comparison with Similar Compounds

Comparison: 5-Bromo-4-methylnicotinonitrile is unique due to the specific positioning of the bromine and methyl groups on the pyridine ring, which can influence its reactivity and the types of derivatives that can be synthesized from it. Compared to its analogs, it offers distinct reactivity patterns that are exploited in the synthesis of specific pharmaceutical intermediates and other organic compounds .

Properties

IUPAC Name

5-bromo-4-methylpyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrN2/c1-5-6(2-9)3-10-4-7(5)8/h3-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVTPZRXPJRFYHD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NC=C1C#N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70427649
Record name 5-BROMO-4-METHYLNICOTINONITRILE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70427649
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

890092-52-1
Record name 5-BROMO-4-METHYLNICOTINONITRILE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70427649
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-bromo-4-methylpyridine-3-carbonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

A mixture of 3,5-dibromo-4-methylpyridine (16 g, 64 mmol) and CuCN (6.2 g, 69 mmol) in 150 mL of DMF was refluxed for 4 hours before cooled down. The reaction mixture was poured to 1 L of EtOAc with stirring and the precipitate was removed by filtration. The filtrate was washed with water, brine, dried over anhydrous Na2SO4 and concentrated. The residue was purified by column chromatography to afford 5-bromo-4-methylpyridine-3-carbonitrile.
Quantity
16 g
Type
reactant
Reaction Step One
Name
CuCN
Quantity
6.2 g
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
Name
Quantity
1 L
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a stirred solution of 3,5-dibromo-4-methylpyridine (2.0 g, 7.97 mmol) in dry N,N-dimethylformamide (10 mL) was added copper cyanide (1.07 g, 11.95 mmol) at room temperature. The reaction mixture was heated at 150° C. for 6 h, cooled it, quenched with water (5 mL) and extracted with 50% ethyl acetate/hexane (2×100 mL). The combined organic layer was washed with saturated aqueous sodium chloride solution, dried over sodium sulphate and concentrated under vacuum to obtain the title compound. MS (M+1): 199.1.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
1.07 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

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